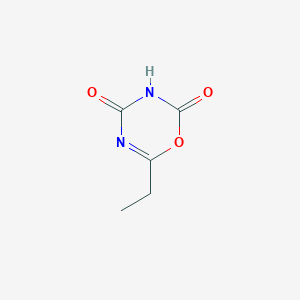
6-Ethyl-1,3,5-oxadiazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1,3,5-oxadiazine-2,4-dione, also known as etazolate, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of oxadiazine derivatives and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-Ethyl-1,3,5-oxadiazine-2,4-dione involves its ability to modulate the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a role in regulating anxiety and mood. Etazolate has been shown to enhance the activity of GABA receptors, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA receptors, 6-Ethyl-1,3,5-oxadiazine-2,4-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 6-Ethyl-1,3,5-oxadiazine-2,4-dione can modulate the activity of glutamate receptors, leading to neuroprotective effects. Etazolate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Ethyl-1,3,5-oxadiazine-2,4-dione in lab experiments is its ability to modulate the activity of GABA receptors, making it a potential candidate for the study of anxiety and depression. Etazolate has also been shown to have neuroprotective effects, making it a potential candidate for the study of neurodegenerative diseases. One limitation of using 6-Ethyl-1,3,5-oxadiazine-2,4-dione in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for the study of 6-Ethyl-1,3,5-oxadiazine-2,4-dione. One area of research is the development of 6-Ethyl-1,3,5-oxadiazine-2,4-dione as a potential treatment for anxiety and depression. Another area of research is the study of 6-Ethyl-1,3,5-oxadiazine-2,4-dione as a potential neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the development of novel derivatives of 6-Ethyl-1,3,5-oxadiazine-2,4-dione may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 6-Ethyl-1,3,5-oxadiazine-2,4-dione can be achieved through a multi-step process. The first step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-ethyl-4-hydrazino-2-oxobutanoic acid ethyl ester. This intermediate is then reacted with acetic anhydride to form 6-ethyl-1,3,5-oxadiazine-2,4-dione.
Applications De Recherche Scientifique
6-Ethyl-1,3,5-oxadiazine-2,4-dione has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as an anti-anxiety and anti-depressant agent. Studies have shown that 6-Ethyl-1,3,5-oxadiazine-2,4-dione can modulate the activity of GABA receptors, leading to anxiolytic and antidepressant effects. Etazolate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
102618-93-9 |
|---|---|
Nom du produit |
6-Ethyl-1,3,5-oxadiazine-2,4-dione |
Formule moléculaire |
C5H6N2O3 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
6-ethyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-2-3-6-4(8)7-5(9)10-3/h2H2,1H3,(H,7,8,9) |
Clé InChI |
IGACKZOIEBVOTH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=O)NC(=O)O1 |
SMILES canonique |
CCC1=NC(=O)NC(=O)O1 |
Synonymes |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




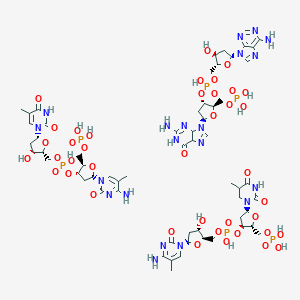
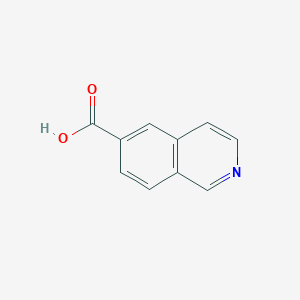


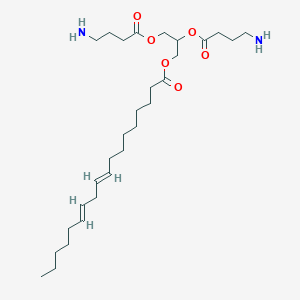




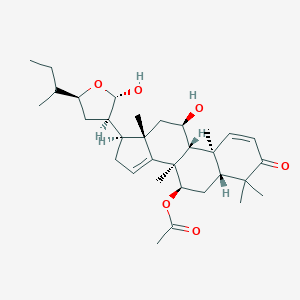
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

